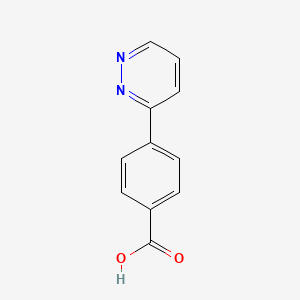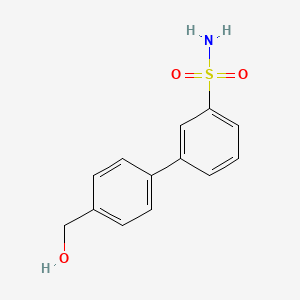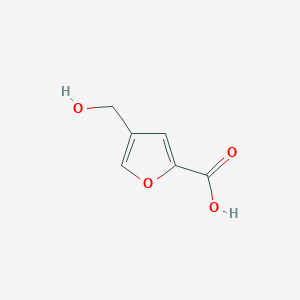
4-(Hydroxymethyl)furan-2-carboxylic acid
Vue d'ensemble
Description
4-(Hydroxymethyl)furan-2-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 2-position. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a compound derived from biomass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural. This process typically involves the use of oxidizing agents such as nitric acid, potassium permanganate, or oxygen in the presence of catalysts like platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the oxidation process .
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic oxidation of 5-hydroxymethylfurfural using air or oxygen as the oxidant. This method is preferred due to its cost-effectiveness and scalability. The process is carried out in reactors designed to handle the exothermic nature of the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Hydroxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,5-furandicarboxylic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)furan-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,5-furandicarboxylic acid.
Reduction: 4-(hydroxymethyl)furan-2-methanol.
Substitution: Depending on the nucleophile, various substituted furans can be formed.
Applications De Recherche Scientifique
4-(Hydroxymethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mécanisme D'action
The mechanism by which 4-(Hydroxymethyl)furan-2-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl and carboxylic acid groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic chemistry. Molecular targets and pathways involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
5-Hydroxymethylfurfural: A precursor to 4-(Hydroxymethyl)furan-2-carboxylic acid, it is also derived from biomass and has similar reactivity.
2,5-Furandicarboxylic Acid: A product of the oxidation of this compound, it is used in the production of biodegradable plastics.
Furfural: Another furan derivative, it is used as a starting material for various chemical syntheses.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with a wide range of reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, particularly in the context of sustainable and green chemistry .
Propriétés
IUPAC Name |
4-(hydroxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWCPXQZAENQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593832 | |
| Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736182-84-6 | |
| Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


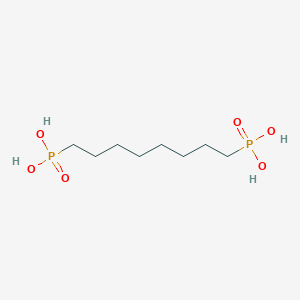

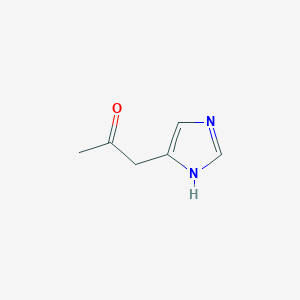
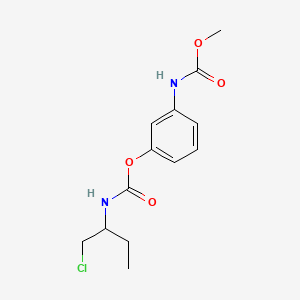


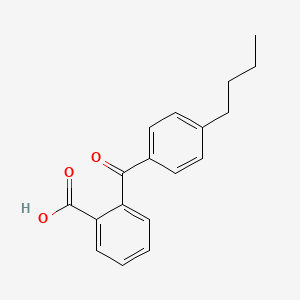


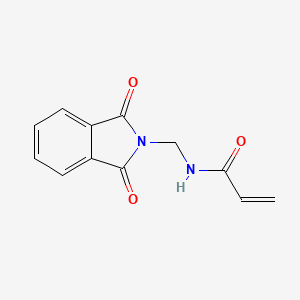

![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)
